molecular formula C21H20N4O3 B5676034 4-{1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-3-yl}benzoic acid

4-{1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-3-yl}benzoic acid

Cat. No. B5676034
M. Wt: 376.4 g/mol
InChI Key: KHFPCMARIDCJMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-{1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidin-3-yl}benzoic acid often involves hydrothermal syntheses and structural characterization through single-crystal X-ray diffraction. For instance, novel coordination polymers based on an unsymmetrical angular ligand derived from a similar structural framework have been synthesized under hydrothermal conditions, demonstrating the compound's versatile coordination abilities (Du et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various architectures, from 0D mononuclear molecules to 2D network layers, illustrating the structural diversity achievable with the core chemical framework (Du et al., 2016). This diversity underlines the complex molecular geometry and potential for forming intricate molecular assemblies.

Chemical Reactions and Properties

Chemical reactions involving compounds of this class can lead to the formation of novel complexes with distinctive properties. For example, the synthesis of hybrid compounds based on similar benzoic acid frameworks has been reported, emphasizing the potential for creating pharmacophoric fragments through specific reactions (Ivanova et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as luminescence and magnetic susceptibility, have been studied, revealing unique characteristics like antiferromagnetic interactions among adjacent ions and luminescence properties (Du et al., 2016). These properties are crucial for understanding the material's behavior in various conditions and potential applications in materials science.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's structure. Studies on similar compounds have shown diverse reactivity patterns, such as the formation of different types of salts and coordination polymers with specific metal ions, indicating a wide range of chemical behaviors and applications (Hlazunova, 2020).

properties

IUPAC Name

4-[1-[2-(1H-1,2,4-triazol-5-yl)benzoyl]piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-20(18-6-2-1-5-17(18)19-22-13-23-24-19)25-11-3-4-16(12-25)14-7-9-15(10-8-14)21(27)28/h1-2,5-10,13,16H,3-4,11-12H2,(H,27,28)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFPCMARIDCJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2C3=NC=NN3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[2-(1H-1,2,4-Triazol-3-YL)benzoyl]piperidin-3-YL}benzoic acid

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